molecular formula C8H14O B6284440 4-methyl-2-methylidenehexanal CAS No. 90112-41-7

4-methyl-2-methylidenehexanal

Cat. No. B6284440
CAS RN: 90112-41-7
M. Wt: 126.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-methylidenehexanal, also known as 4-M2MHX, is a volatile organic compound (VOC) found in a variety of fruits and vegetables. It is a colorless liquid with a strong, sweet, and fruity aroma. 4-M2MHX is a key component in the flavor and aroma of many foods, and it is used in the food and beverage industry as a flavor enhancer. It is also used in the pharmaceutical industry as a preservative and in the cosmetic industry as a fragrance component.

Mechanism of Action

The mechanism of action of 4-methyl-2-methylidenehexanal is not well understood. However, it is believed that 4-methyl-2-methylidenehexanal works by interfering with the metabolism of the target microorganism. It is thought to inhibit the activity of certain enzymes, resulting in the disruption of metabolic pathways and the death of the target microorganism.
Biochemical and Physiological Effects
4-methyl-2-methylidenehexanal has been found to possess antioxidant, antimicrobial, and anti-inflammatory properties. It has been found to scavenge free radicals and inhibit the activity of certain enzymes, resulting in the prevention of oxidative damage. In addition, 4-methyl-2-methylidenehexanal has been found to possess antifungal and antibacterial properties, making it a potential preservative for food and beverage products.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-methyl-2-methylidenehexanal in laboratory experiments is its ability to scavenge free radicals and inhibit the activity of certain enzymes, resulting in the prevention of oxidative damage. However, the major limitation of using 4-methyl-2-methylidenehexanal in laboratory experiments is its volatility, which can result in the loss of the compound during the experiment.

Future Directions

Future research should focus on the mechanism of action of 4-methyl-2-methylidenehexanal, the biochemical and physiological effects of the compound, and its potential applications in the food and beverage, pharmaceutical, and cosmetic industries. Additionally, further research should explore the potential of 4-methyl-2-methylidenehexanal as a preservative and its potential synergistic effects with other compounds. Finally, further research should explore the potential of 4-methyl-2-methylidenehexanal as a flavor enhancer and its potential synergistic effects with other flavor compounds.

Synthesis Methods

4-methyl-2-methylidenehexanal can be synthesized in several different ways. The most common method of synthesis is by the catalytic hydration of 2-methyl-3-penten-2-ol. This reaction is catalyzed by sulfuric acid and is carried out at a temperature of 120-140°C. Another method of synthesis involves the oxidation of 2-methyl-3-penten-2-ol with sulfuric acid and sodium nitrite. This reaction is carried out at a temperature of 120-140°C. In addition, 4-methyl-2-methylidenehexanal can also be synthesized by the reaction of methyl acrylate and propylene oxide in the presence of a base catalyst.

Scientific Research Applications

4-methyl-2-methylidenehexanal has been studied extensively in the scientific community due to its potential applications in food and beverage, pharmaceutical, and cosmetic industries. It has been found to possess antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in pharmaceuticals and cosmetics. In addition, 4-methyl-2-methylidenehexanal has been found to possess antifungal and antibacterial properties, making it a potential preservative for food and beverage products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2-methylidenehexanal involves the condensation of 4-methylpentanal with methyl vinyl ketone in the presence of a base catalyst.", "Starting Materials": [ "4-methylpentanal", "methyl vinyl ketone", "base catalyst" ], "Reaction": [ "Add 4-methylpentanal and methyl vinyl ketone to a reaction flask", "Add base catalyst to the reaction mixture", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] }

CAS RN

90112-41-7

Product Name

4-methyl-2-methylidenehexanal

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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